molecular formula C12H17N3O B2448067 1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2093783-56-1

1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2448067
CAS No.: 2093783-56-1
M. Wt: 219.288
InChI Key: OETLQZSFNGCHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a pyrazole ring and a piperidine ring linked by a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methyl-1H-pyrazole with appropriate starting materials under controlled conditions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Linking the pyrazole and piperidine rings: The final step involves the formation of the prop-2-en-1-one moiety, which links the two rings together.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethanone
  • 4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
  • 1-(4-(4-methyl-1H-pyrazol-1-yl)phenyl)propan-1-one

Uniqueness

1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both a pyrazole and piperidine ring in its structure. This dual-ring system provides distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)14-6-4-11(5-7-14)15-9-10(2)8-13-15/h3,8-9,11H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETLQZSFNGCHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.